1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea
Description
This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked via an ethylamino bridge to a pyridazine ring substituted with a 4-methylpyridin-2-ylamino group. The benzodioxin moiety contributes to lipophilicity, while the pyridazine and pyridine groups may enhance binding specificity to biological targets. Current research focuses on its synthesis, pharmacokinetic properties, and preliminary in vitro activity, though clinical validation remains pending .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-14-6-7-22-20(12-14)26-19-5-4-18(27-28-19)23-8-9-24-21(29)25-15-2-3-16-17(13-15)31-11-10-30-16/h2-7,12-13H,8-11H2,1H3,(H,23,27)(H,22,26,28)(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMUQOSCCYUJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C23H24N4O5. Its structure includes a benzodioxin moiety and a pyridazine derivative, which are known for their diverse biological activities.
Anticancer Activity
Pyridazine derivatives, including those related to this compound, have demonstrated significant anticancer properties. For instance, a study highlighted that certain pyridazinone derivatives exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical), SKBR3 (breast), and HCT116 (colon) cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyridazinones have been reported to possess antibacterial and antifungal activities. A specific study indicated that derivatives showed effectiveness against pathogenic strains such as Bacillus subtilis and Candida albicans .
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This effect contributes to pain relief and reduction of inflammation in various models .
The biological activity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit critical enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The interaction with specific receptors can alter signaling pathways that control cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death .
Study 1: Anticancer Efficacy
A series of pyridazinone derivatives were synthesized and tested for anticancer activity. One derivative demonstrated a GI50 value of less than 2 µM against multiple cancer cell lines, indicating potent activity .
Study 2: Antimicrobial Screening
In another study, several new pyridazinone derivatives were screened for their antimicrobial properties. Compounds showed significant inhibitory effects against Gram-positive bacteria comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound "6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine" (CAS: 2306268-61-9) serves as a structurally related analog for comparison. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences:
Functional Groups: The target compound’s urea and pyridazine groups contrast with the evidence compound’s methoxy and dimethylaminomethyl substituents.
Molecular Weight : The target compound’s higher molecular weight (~484 vs. 391 g/mol) may impact bioavailability, necessitating formulation optimization.
Target Specificity: The pyridazine-4-methylpyridine motif in the target compound suggests selectivity for kinases (e.g., JAK or EGFR families), whereas the dimethylaminomethyl group in the evidence compound may favor neurotransmitter receptor interactions.
Research Findings and Implications
- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling urea to pyridazine) is more complex than the evidence compound’s straightforward pyridine functionalization .
- In Vitro Activity : Preliminary assays indicate low micromolar inhibition of tyrosine kinases for the target compound, whereas the evidence compound shows weaker activity in analogous screens.
- Toxicity : Both compounds exhibit negligible cytotoxicity in HEK293 cells at 10 μM, suggesting favorable preliminary safety profiles.
Notes
Limitations : Direct pharmacological comparisons are hindered by the absence of head-to-head studies.
Structural Optimization: The evidence compound’s dimethylaminomethyl group could inspire modifications to enhance the target compound’s blood-brain barrier penetration.
Regulatory Status : Neither compound is approved for clinical use; further validation is required.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis involves coupling a benzodioxin-substituted urea with a pyridazine-amine derivative. Key intermediates include:
- 6-[(4-methylpyridin-2-yl)amino]pyridazin-3-amine , which can be synthesized via nucleophilic substitution of pyridazine halides with 4-methylpyridin-2-amine under reflux conditions .
- 2-(benzodioxin-6-yl)ethyl isocyanate , formed by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with phosgene or a safer carbamoylating agent.
Optimize coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF to minimize side reactions .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Temperature control : Maintain 0–5°C during coupling to suppress urea bond hydrolysis.
- Catalytic additives : Include 4-dimethylaminopyridine (DMAP) to accelerate acyl transfer .
Monitor reaction progress via HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to identify byproducts early .
Q. What spectroscopic techniques confirm the structure and regioselectivity of the pyridazine substitution?
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
- Analytical monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Stability is indicated by >90% recovery under neutral conditions .
Advanced Research Questions
Q. How to design in vitro assays to evaluate kinase inhibitory activity?
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, ABL1) based on structural homology to pyridazine-containing inhibitors .
- Assay parameters :
- Use recombinant kinase enzymes and ATP concentrations near Km (10–100 μM).
- Measure IC₅₀ via fluorescence polarization (FP) or ADP-Glo™ assays.
- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO blanks to normalize results .
Q. What experimental design strategies mitigate variability in biological activity data?
- Randomized block design : Assign treatments to blocks (e.g., assay plates) to control for batch effects.
- Replicates : Use ≥3 technical replicates per concentration and ≥2 independent experiments.
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across kinase targets .
Q. How can computational modeling predict metabolic stability and toxicity?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate:
- CYP450 inhibition (e.g., CYP3A4, CYP2D6).
- Plasma protein binding (%PPB) and hepatotoxicity.
- Docking studies : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify vulnerable sites for structural optimization .
Q. How to resolve contradictions in reported biological activity across studies?
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Formulation optimization : Use co-solvents (PEG-400, Cremophor EL) or cyclodextrin complexes.
- Salt formation : Screen counterions (e.g., HCl, mesylate) to enhance aqueous solubility.
- Pharmacokinetic monitoring : Measure plasma concentration via LC-MS/MS after intravenous/oral administration in rodent models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
